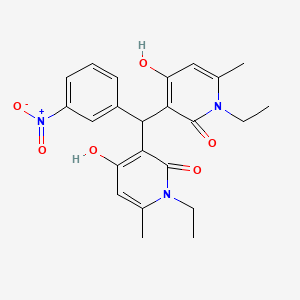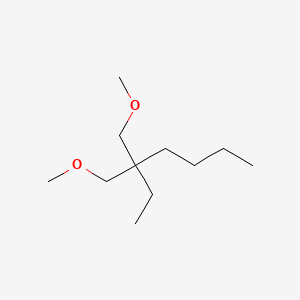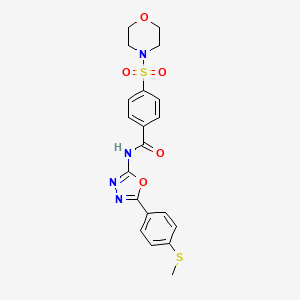![molecular formula C14H24N2 B2826067 {2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine CAS No. 927975-04-0](/img/structure/B2826067.png)
{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine, commonly known as TBEDA, is an organic compound that has a wide range of applications in the scientific field. TBEDA is a tertiary amine, which is a type of amine that has three organic substituents attached to its nitrogen atom. TBEDA is a colorless liquid with a boiling point of around 95°C. It is a versatile reagent that is used in many different scientific experiments and has a variety of uses in the laboratory.
Scientific Research Applications
1. Synthesis and Optimization
- The compound is used as an intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, with an 81% total yield over three steps. This showcases its significance in chemical synthesis processes (Zhao et al., 2017).
2. Chemosensor Development
- Roy et al. (2019) reported the development of a rhodamine-based compound for dual chemosensor applications for Zn2+ and Al3+ ions. The study highlights the compound's utility in creating sensors with well-separated excitation and emission wavelengths, indicating its potential in analytical chemistry (Roy et al., 2019).
3. Functionalized N-Heterocyclic Carbenes
- Turek et al. (2013) discussed the synthesis of amino group functionalized N-heterocyclic carbene (NHC) precursor similar to "{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine". The study focuses on its bonding properties and potential applications in creating Rhodium(I) complexes, which could be significant in organometallic chemistry (Turek et al., 2013).
4. Metal Complexes and Steric Effects
- Basak and Kaden (1983) researched the spectral properties of metal complexes with 1-(2-aminoethyl)- and 1-[2-(dimethylamino)ethyl]-4, 8, 11-trimethyl-1, 4, 8, 11-tetraazacyclotetradecane. This study provides insights into the steric effects in metal complexes, which could be crucial for understanding the properties of similar compounds (Basak & Kaden, 1983).
5. Optical Resolution and Chiral Applications
- Saigo (1985) explored the optical resolution of similar compounds and their application as chiral auxiliaries in various chemical reactions. This research demonstrates the potential of these compounds in enantioselective synthesis, a crucial aspect of medicinal chemistry (Saigo, 1985).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)12-8-6-11(7-9-12)13(10-15)16(4)5/h6-9,13H,10,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMZQSKDDKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2825985.png)
![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)
![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
